2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzyl group substituted with a thiophene ring and an ethoxyphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamine Intermediate: The reaction starts with the formation of the benzylamine intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with ammonia or an amine source under basic conditions.
Acylation Reaction: The benzylamine intermediate is then acylated with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-(furan-3-yl)benzyl)acetamide
- 2-(4-ethoxyphenyl)-N-(2-(thiophen-2-yl)benzyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the specific combination of its ethoxyphenyl and thiophen-3-yl groups. This structural arrangement can impart distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-2-24-19-9-7-16(8-10-19)13-21(23)22-14-17-5-3-4-6-20(17)18-11-12-25-15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPQHEJJTHWTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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